4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid
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Overview
Description
4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid is a chemical compound with the molecular formula C21H17NO3 and a molecular weight of 331.36 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to a 2-oxo-1,2-diphenylethyl group through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with 2-oxo-1,2-diphenylethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid
- This compound derivatives
- Benzoic acid derivatives with similar structural motifs
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5397-55-7 |
---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(16-9-5-2-6-10-16)19(15-7-3-1-4-8-15)22-18-13-11-17(12-14-18)21(24)25/h1-14,19,22H,(H,24,25) |
InChI Key |
WBOWCSGYFWATPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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